

Application Note: Solid-Phase Extraction for Chloramphenicol Analysis

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Compound of Interest

Compound Name: *DL-threo-Chloramphenicol-d5*

Cat. No.: *B11927907*

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Audience: Researchers, scientists, and drug development professionals.

Introduction Chloramphenicol (CAP) is a potent, broad-spectrum antibiotic. Its use in food-producing animals has been banned in many jurisdictions, including the European Union, due to severe potential side effects in humans, such as aplastic anemia.^{[1][2]} Consequently, regulatory bodies mandate highly sensitive and reliable methods for detecting trace amounts of CAP residues in various food matrices like honey, seafood, milk, and meat.^{[2][3]}

Solid-Phase Extraction (SPE) is a critical sample preparation technique that serves as the method of choice for purifying and concentrating chloramphenicol from complex biological matrices prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).^{[4][5]} This process effectively removes matrix interferences that can cause ion suppression, leading to improved accuracy, precision, and lower detection limits. This application note provides detailed protocols for SPE cleanup of chloramphenicol in different food matrices and summarizes key performance data.

Experimental Protocols

This section details specific SPE protocols for various sample matrices. The general workflow involves sample pre-treatment, SPE cartridge conditioning, sample loading, washing away impurities, and eluting the target analyte, chloramphenicol.

Protocol 1: Analysis of Chloramphenicol in Honey and Royal Jelly

This protocol is adapted from methods using polymeric cation exchange or hydrophilic-lipophilic balanced sorbents.^{[1][6]}

A. Sample Pre-treatment (Honey):

- Weigh 5 g of honey into a 50 mL centrifuge tube.^[1]
- Add 20 mL of purified water, vortex to mix thoroughly, and centrifuge for 10 minutes at 4,000 rpm to pellet insoluble materials.^[6]
- The supernatant is ready for SPE cleanup.^[6]
 - Alternative Extraction: For some methods, an initial liquid-liquid extraction with a solvent like ethyl acetate is performed. The organic extract is then evaporated and reconstituted in water before SPE.^[1]

B. Sample Pre-treatment (Royal Jelly):

- Weigh 2 g of royal jelly into a 50 mL centrifuge tube.^[6]
- Add 8 mL of acetonitrile containing 2% ammonium hydroxide.^[6]
- Vortex for 1 minute, then centrifuge for 10 minutes.^[6]
- Transfer the supernatant to a new tube and dry under a nitrogen stream at 40°C until only the aqueous layer remains.^[6]
- Add purified water to bring the final volume to 5 mL. The sample is now ready for SPE.^[6]

C. Solid-Phase Extraction (SPE) Procedure:

- SPE Cartridge: Agilent Bond Elut Plexa PCX (200 mg, 6 mL) or Macherey-Nagel Chromabond® HR-X (200 mg, 6 mL).^[6]

- Conditioning: Condition the cartridge by passing 3-5 mL of methanol, followed by 3-5 mL of purified water.[1][6] Do not allow the cartridge to dry.
- Sample Loading: Load the pre-treated supernatant onto the SPE cartridge at a slow, steady flow rate (e.g., approximately 1-3 mL/min).[1][6]
- Washing: Wash the cartridge with 4-10 mL of purified water to remove polar interferences like sugars.[1][6]
- Drying: Dry the cartridge under vacuum or positive nitrogen pressure for 1-5 minutes to remove excess water.[1][6]
- Elution: Elute chloramphenicol from the cartridge using 4-8 mL of a suitable solvent. Common elution solvents include:
 - Methanol with 8% ammonium hydroxide (for Plexa PCX).[6]
 - Ethyl acetate/methanol (80:20, v/v).[1]
- Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-45°C.[6][7] Reconstitute the residue in 200-1000 µL of a mobile phase-compatible solution (e.g., 10% acetonitrile in water or 50% methanol) for LC-MS/MS analysis.[3][6]

Protocol 2: Analysis of Chloramphenicol in Seafood and Muscle Tissue

This protocol is suitable for complex tissue matrices and often utilizes reverse-phase or hydrophilic-lipophilic balanced SPE cartridges.[3][5][7]

A. Sample Pre-treatment:

- Weigh 3-5 g of homogenized tissue into a 50 mL centrifuge tube.[3][7]
- If required, add an internal standard (e.g., Chloramphenicol-d5).[7]

- Add 10 mL of an extraction solvent such as ethyl acetate or acetonitrile and homogenize thoroughly using a high-speed blender (e.g., Ultra Turrax).[\[4\]](#)[\[7\]](#)
- Centrifuge the mixture at >3,000 rpm for 10 minutes.[\[7\]](#)
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under nitrogen at 45°C.[\[7\]](#)
- Reconstitute the residue in a solution suitable for SPE loading, such as 6 mL of 4% NaCl solution or 5 mL of water.[\[3\]](#)[\[7\]](#) An optional hexane wash can be performed at this stage to remove lipids.[\[7\]](#)

B. Solid-Phase Extraction (SPE) Procedure:

- SPE Cartridge: Waters Oasis HLB (60 mg, 3 cm³) or a standard C18 cartridge (500 mg, 3 mL).[\[4\]](#)[\[5\]](#)
- Conditioning: Condition the cartridge with 1-3 mL of methanol, followed by 1-3 mL of purified water.[\[5\]](#)[\[8\]](#)
- Sample Loading: Apply the reconstituted extract to the conditioned cartridge.
- Washing:
 - Wash with 1-6 mL of purified water.[\[5\]](#)[\[8\]](#)
 - An optional secondary wash with a weak organic solvent (e.g., 3 mL of 20% methanol) can improve cleanup.[\[8\]](#)
- Drying: Dry the cartridge thoroughly under vacuum for at least 5 minutes.[\[8\]](#)
- Elution: Elute chloramphenicol with 1-3 mL of methanol or 60% methanol.[\[5\]](#)[\[7\]](#)
- Post-Elution: Evaporate the eluate to dryness and reconstitute in 100-200 µL of an appropriate solvent for LC-MS/MS analysis.[\[3\]](#)[\[7\]](#)

Protocol 3: Analysis of Chloramphenicol in Blood Plasma

This protocol is designed for biological fluids and involves a protein precipitation step prior to SPE.[\[9\]](#)

A. Sample Pre-treatment:

- To 1.0 mL of plasma in a centrifuge tube, add the internal standard.
- Add 3.0 mL of acetone, vortex for 2 minutes, and let stand for 15 minutes to precipitate proteins.[\[9\]](#)
- Centrifuge at 3,000 rpm for 5 minutes.[\[9\]](#)
- Collect the supernatant and add 4.0 mL of phosphate buffer (50 mM, pH 3.0). Vortex for 2 minutes.[\[9\]](#)

B. Solid-Phase Extraction (SPE) Procedure:

- SPE Cartridge: C18 cartridge.[\[9\]](#)
- Conditioning: Pre-condition the cartridge with 1.0 mL of methanol, followed by 1.0 mL of water.[\[9\]](#)
- Sample Loading: Pass the pre-treated plasma sample through the cartridge at a controlled flow rate (e.g., 0.1 mL/min).[\[9\]](#)
- Washing: (Protocol not detailed in the source, but a water wash is typical).
- Elution: Elute the analyte with methanol at a slow flow rate (0.1 mL/min).[\[9\]](#)
- Post-Elution: The eluate can be directly analyzed by HPLC or evaporated and reconstituted if further concentration is needed.[\[9\]](#)

Data Presentation

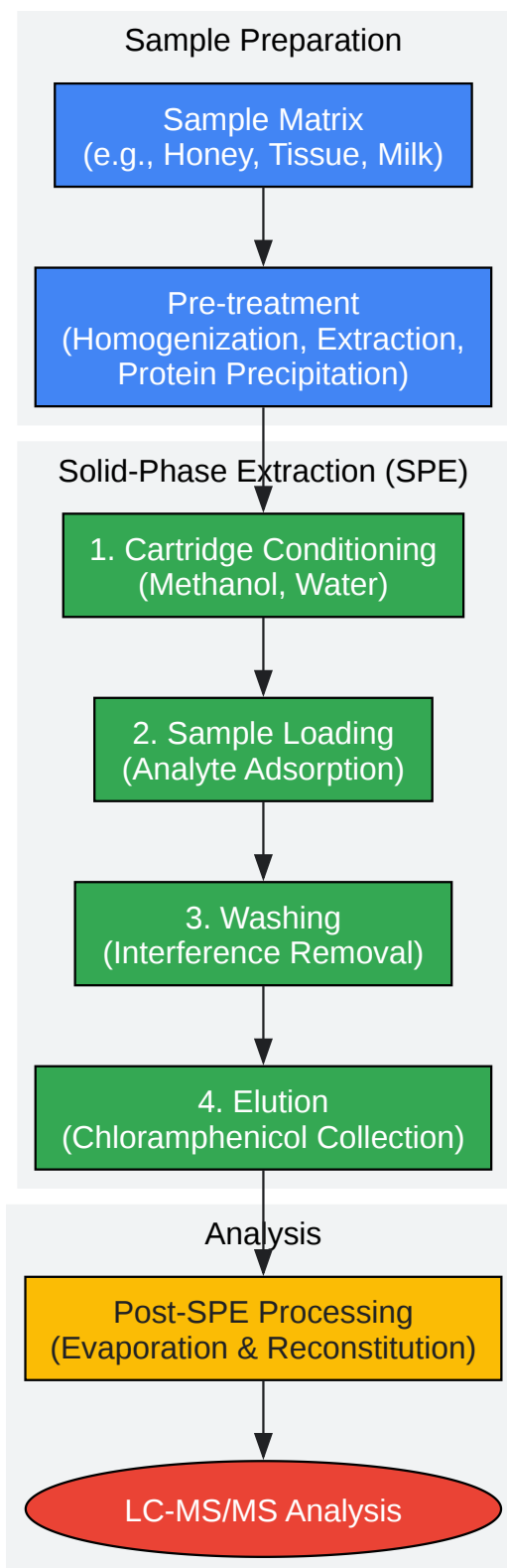
The following table summarizes quantitative data from various studies on chloramphenicol analysis using SPE.

Matrix	SPE Sorbent Type	Mean Recovery (%)	LOQ / MRPL (µg/kg)	Analytical Method	Reference
Multiple Food Matrices	Octadecyl (C18)	92.1 - 107.1	CC β : 0.12 - 0.18	LC-MS/MS	[7][10]
Seafood	Oasis HLB	91 - 116	LOD not specified	LC-MS/MS	[5]
Milk	Oasis HLB	96.5	LOQ: 0.1	LC-MS/MS	[11]
Honey	Chromabond® HLB	>95 (Automated)	MRPL: 0.3	LC-MS/MS	[1]
Royal Jelly / Honey	Bond Elut Plexa PCX	85.5 - 103.2	Not specified	LC-MS/MS	[6]
Blood Plasma	C18	92.0	LOD: 0.8 µg/mL	SPE-HPLC	[9]
Chicken	C18	Not specified	MRPL: 0.3	LC-MS/MS	[3]
Surface Water	XAD-16 Resin	96 - 108	LOD: 4 µg/L	SPE-HPLC	[12][13]

LOQ = Limit of Quantification; MRPL = Minimum Required Performance Limit; CC β = Decision limit/detection capability; LOD = Limit of Detection.

Visualization of SPE Workflow

The following diagram illustrates the logical steps of a typical solid-phase extraction protocol for chloramphenicol analysis.



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Caption: General workflow for chloramphenicol analysis using SPE.

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